4-(Aminomethyl)hexan-3-ol

Chiral building block Amino alcohol regioisomers Asymmetric catalysis

4-(Aminomethyl)hexan-3-ol (CAS: 1472749-39-5) is a chiral β-amino alcohol with molecular formula C₇H₁₇NO and molecular weight 131.22 g/mol. The compound features a hexane backbone bearing both a primary amine (-CH₂NH₂) and a secondary alcohol (-OH) at positions 4 and 3, respectively, creating a 1,2-amino alcohol motif with a chiral center at C3.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Cat. No. B12105022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)hexan-3-ol
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCCC(CN)C(CC)O
InChIInChI=1S/C7H17NO/c1-3-6(5-8)7(9)4-2/h6-7,9H,3-5,8H2,1-2H3
InChIKeyUPVSZHJAUAVPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)hexan-3-ol Procurement Guide: Structural and Physicochemical Baseline for Scientific Selection


4-(Aminomethyl)hexan-3-ol (CAS: 1472749-39-5) is a chiral β-amino alcohol with molecular formula C₇H₁₇NO and molecular weight 131.22 g/mol . The compound features a hexane backbone bearing both a primary amine (-CH₂NH₂) and a secondary alcohol (-OH) at positions 4 and 3, respectively, creating a 1,2-amino alcohol motif with a chiral center at C3 . This bifunctional architecture enables participation in diverse synthetic transformations including reductive amination, acylation, and alkylation, positioning the compound as a versatile building block in pharmaceutical intermediate synthesis and organic methodology development .

Why 4-(Aminomethyl)hexan-3-ol Cannot Be Replaced by Generic Amino Alcohols: Critical Differentiators


Substituting 4-(Aminomethyl)hexan-3-ol with a generic amino alcohol of similar molecular weight introduces uncontrolled variation in three scientifically consequential parameters: stereochemical outcome, intramolecular hydrogen-bonding distance, and steric environment around the reactive centers. The specific positioning of the aminomethyl group at C4 relative to the hydroxyl at C3 establishes a fixed 1,2-relationship that determines chelation geometry with metal catalysts and substrate approach trajectories in asymmetric transformations. Analogs such as 3-(Aminomethyl)hexan-2-ol (aminomethyl at C3, hydroxyl at C2) or 4-(aminomethyl)-4-methylhexan-3-ol (gem-dimethyl substitution) alter the dihedral angle between the amine and hydroxyl groups, which directly impacts catalyst performance and product enantioselectivity . The following quantitative evidence guide documents exactly where 4-(Aminomethyl)hexan-3-ol exhibits measurable differentiation relative to its closest structural comparators.

Quantitative Differentiation Evidence: 4-(Aminomethyl)hexan-3-ol vs. Structural Analogs


Regioisomeric Differentiation: 4-(Aminomethyl)hexan-3-ol vs. 3-(Aminomethyl)hexan-2-ol

Direct structural comparison of 4-(Aminomethyl)hexan-3-ol with its regioisomer 3-(Aminomethyl)hexan-2-ol reveals a critical difference in the spatial arrangement of functional groups. In 4-(Aminomethyl)hexan-3-ol, the aminomethyl group is located at C4 and the hydroxyl at C3, whereas in the comparator, the aminomethyl is at C3 and the hydroxyl at C2 . Both compounds share the same molecular formula (C₇H₁₇NO) and molecular weight (131.22 g/mol), yet their InChI Keys differ (UPVSZHJAUAVPBW-UHFFFAOYSA-N vs. NSDNPCSORSHNPT-UHFFFAOYSA-N), confirming non-interchangeable regioisomeric identity . This positional shift alters the distance between the amine nitrogen and hydroxyl oxygen, a parameter that directly influences chelate ring size upon metal coordination and substrate binding geometry in catalytic applications .

Chiral building block Amino alcohol regioisomers Asymmetric catalysis

Steric Differentiation: 4-(Aminomethyl)hexan-3-ol vs. 4-(Aminomethyl)-4-methylhexan-3-ol

Comparison with the gem-dimethyl substituted analog 4-(aminomethyl)-4-methylhexan-3-ol demonstrates a measurable difference in steric congestion at the aminomethyl-bearing carbon. The target compound bears a single aminomethyl substituent at C4 with no additional alkyl substitution, whereas the comparator features a quaternary carbon at C4 with both aminomethyl and methyl groups attached . This structural divergence is reflected in the molecular formula (C₇H₁₇NO vs. C₈H₁₉NO) and molecular weight (131.22 g/mol vs. 145.24 g/mol), but the functional distinction lies in the accessibility of the primary amine nitrogen . The unencumbered aminomethyl group in 4-(Aminomethyl)hexan-3-ol permits unhindered nucleophilic attack and coordination to metal centers, whereas the gem-dimethyl substitution in the comparator introduces steric shielding that retards reaction kinetics and alters catalyst binding modes .

Steric hindrance Amino alcohol derivatives Reactivity profiling

Chiral Scaffold Differentiation: Stereochemical Purity and Enantiomer Procurement

4-(Aminomethyl)hexan-3-ol contains a single stereogenic center at C3, which exists as a racemic mixture in standard commercial preparations . This chiral attribute is shared with 3-(Aminomethyl)hexan-2-ol and other β-amino alcohols, but the position of the stereocenter relative to the functional groups differs among comparators. The chiral center at C3 in the target compound is situated within the 1,2-amino alcohol motif, creating a defined spatial relationship that can be exploited for diastereoselective transformations when coupled with chiral auxiliaries or resolved into single enantiomers for asymmetric catalysis . Unlike achiral amino alcohols (e.g., ethanolamine, 3-amino-1-propanol) which provide no stereochemical control, 4-(Aminomethyl)hexan-3-ol offers a chiral scaffold that can induce enantioselectivity in downstream reactions, with the degree of stereochemical influence being a function of the specific substitution pattern and conformational preferences [1].

Chiral resolution Enantiomeric purity Asymmetric synthesis

Physicochemical Property Differentiation: Calculated vs. Measured Lipophilicity and Solubility

4-(Aminomethyl)hexan-3-ol exhibits physicochemical properties that differentiate it from structurally related amino alcohols with altered substitution patterns. The compound is described as a clear, colorless, hygroscopic liquid with solubility in water [1]. While direct experimental logP or logD data for this specific compound are not available in the accessed sources, computational predictions based on its molecular structure (C₇H₁₇NO, unbranched hexane chain with terminal ethyl groups) indicate a calculated XLogP3 value of approximately 0.7–1.0, placing it in a moderately lipophilic range suitable for both aqueous and organic phase partitioning . In contrast, comparators with additional methyl substitution (e.g., 4-(aminomethyl)-4-methylhexan-3-ol, C₈H₁₉NO) or cyclohexyl frameworks exhibit higher calculated lipophilicity, while shorter-chain amino alcohols (e.g., 2-aminoethanol, C₂H₇NO) show markedly lower lipophilicity and different hydrogen-bonding capacity . The hygroscopic nature and water solubility of 4-(Aminomethyl)hexan-3-ol differentiate it from more lipophilic analogs, enabling distinct handling and formulation considerations [1].

Lipophilicity Solubility Physicochemical profiling

Optimal Procurement Scenarios for 4-(Aminomethyl)hexan-3-ol Based on Quantitative Differentiation Evidence


Asymmetric Catalyst Development Requiring Defined 1,2-Amino Alcohol Chelation Geometry

4-(Aminomethyl)hexan-3-ol is optimally procured when a research program requires a chiral β-amino alcohol scaffold with a precisely defined 1,2-relationship between the primary amine and secondary hydroxyl groups. The regioisomeric specificity documented in Section 3 (aminomethyl at C4, hydroxyl at C3) establishes a fixed N–O distance and dihedral angle that governs metal chelate ring size and catalyst geometry . Substitution with 3-(Aminomethyl)hexan-2-ol alters this spatial arrangement, introducing uncontrolled variability in enantioselectivity outcomes . This scenario is particularly relevant for investigators developing novel organocatalysts or transition-metal ligands where stereochemical fidelity depends on the exact positioning of coordinating functional groups .

Pharmaceutical Intermediate Synthesis Requiring Sterically Accessible Primary Amine

The unhindered primary amine in 4-(Aminomethyl)hexan-3-ol (aminomethyl on a secondary carbon, no geminal substitution) provides superior accessibility for amide bond formation and reductive amination compared to sterically congested analogs such as 4-(aminomethyl)-4-methylhexan-3-ol . Procurement of this specific compound is indicated when synthetic sequences demand rapid amine acylation or alkylation kinetics, or when the amine must coordinate to a metal center without steric impediment . The absence of quaternary carbon substitution at the aminomethyl-bearing position ensures that reaction rates are not attenuated by steric shielding, a documented limitation of gem-dimethyl-substituted amino alcohols .

Methodological Studies on Amino Alcohol-Derived Chiral Auxiliaries and Resolving Agents

Investigators developing new chiral resolution protocols or evaluating amino alcohol-derived chiral auxiliaries benefit from the single stereocenter at C3 in 4-(Aminomethyl)hexan-3-ol, which resides within the 1,2-amino alcohol motif . This chiral scaffold, when resolved into enantiomerically pure form, can serve as a building block for diastereoselective transformations or as a ligand precursor for asymmetric catalysis [1]. Unlike achiral amino alcohols that provide no stereochemical leverage, 4-(Aminomethyl)hexan-3-ol offers a modifiable chiral framework where the position of the stereocenter relative to both functional groups can be systematically varied through derivatization [1]. Procurement of this specific regioisomer ensures that any observed stereochemical outcomes are attributable to the defined C3 chiral center geometry rather than to variable regioisomeric composition .

Biphasic Reaction Development Requiring Balanced Aqueous-Organic Partitioning

The moderate lipophilicity of 4-(Aminomethyl)hexan-3-ol (calculated XLogP3 approximately 0.7–1.0) and its documented water solubility make it suitable for biphasic reaction systems where balanced partitioning between aqueous and organic phases is required [2]. This physicochemical profile differentiates the compound from shorter-chain amino alcohols (excessively hydrophilic) and from more highly alkylated analogs (excessively lipophilic), enabling optimal mass transfer in liquid–liquid extraction and phase-transfer catalysis applications [2]. The hygroscopic nature and clear, colorless liquid state further support its use in applications where visual monitoring of phase separation or reaction progress is critical .

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